4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole
CAS No.: 1006523-68-7
Cat. No.: VC2927628
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006523-68-7 |
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Molecular Formula | C8H11N3O3 |
Molecular Weight | 197.19 g/mol |
IUPAC Name | 4-nitro-1-(oxolan-2-ylmethyl)pyrazole |
Standard InChI | InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2 |
Standard InChI Key | KQTCKXRXKVVUSN-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES | C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms. The compound has a nitro group at the 4-position and an oxolan-2-ylmethyl group attached to one of the nitrogen atoms (N1) of the pyrazole ring. The molecular formula of this compound is C8H11N3O3, with a molecular weight of 197.19 g/mol .
The structural identifiers of the compound are as follows:
Identifier Type | Value |
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IUPAC Name | 4-nitro-1-(oxolan-2-ylmethyl)pyrazole |
InChI | InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2 |
InChI Key | KQTCKXRXKVVUSN-UHFFFAOYSA-N |
Canonical SMILES | C1CC(OC1)CN2C=C(C=N2)N+[O-] |
CAS Number | 1006523-68-7 (and potentially 1928823-70-4) |
Physical and Chemical Properties
Based on its structure, 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole is expected to possess certain physical and chemical properties:
Property | Predicted Value/Characteristic |
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Physical State | Likely a crystalline solid at room temperature |
Color | Typically pale yellow to yellow (characteristic of nitro compounds) |
Solubility | Likely soluble in organic solvents (methanol, ethanol, acetone); limited water solubility |
Acidity/Basicity | Weakly basic due to pyrazole nitrogen atoms; acidity increased by nitro group |
Stability | Stable under normal conditions; sensitive to strong reducing agents |
The nitro group, being strongly electron-withdrawing, significantly affects the electronic distribution in the pyrazole ring, which influences the compound's reactivity in various chemical reactions.
Synthesis Methods
Primary Synthetic Route
The primary method for synthesizing 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole typically involves the reaction of 4-nitropyrazole with an appropriate oxolane (tetrahydrofuran) derivative. This reaction generally proceeds through a nucleophilic substitution mechanism where the pyrazole nitrogen acts as a nucleophile .
The synthesis typically involves the following steps:
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Preparation of 4-nitropyrazole through nitration of pyrazole
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Reaction of 4-nitropyrazole with oxirane in the presence of a base such as potassium carbonate
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Nucleophilic opening of the oxirane ring by the pyrazole nitrogen
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Formation of the desired product, 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole
Alternative Synthetic Approaches
Alternative synthetic strategies may include:
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Alkylation Approach: Direct alkylation of 4-nitropyrazole with an appropriate oxolan-2-ylmethyl halide in the presence of a base.
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Cyclization Approach: Formation of the pyrazole ring after attaching the oxolan-2-ylmethyl group to an appropriate precursor.
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Protecting Group Strategy: Using a protecting group strategy where the pyrazole nitrogen is first protected, followed by nitration at the 4-position, and then deprotection and alkylation with the oxolan-2-ylmethyl group.
Industrial Production Considerations
For larger-scale production, several factors must be considered:
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Process Optimization: Improving yields and reducing waste through careful control of reaction conditions.
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Continuous Flow Systems: Implementation of continuous flow reactors for more efficient synthesis.
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Purification Methods: Development of effective purification protocols to ensure high product purity.
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Safety Considerations: Addressing safety concerns related to handling nitration reactions and potentially unstable intermediates.
Chemical Reactivity
Reactivity of the Nitro Group
The nitro group in 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole can participate in various reactions:
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Reduction: The nitro group can be reduced to an amino group using various reducing agents, producing 4-Amino-1-(oxolan-2-ylmethyl)-1h-pyrazole. This transformation is particularly valuable for creating derivatives with different biological properties.
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Nucleophilic Substitution: In some cases, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions.
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Coordination: The nitro group can act as a coordination site for metal complexes, potentially leading to applications in catalysis or materials science.
Reactivity of the Pyrazole Ring
The pyrazole ring in this compound exhibits specific reactivity patterns:
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Electrophilic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution, although the presence of the electron-withdrawing nitro group reduces its reactivity toward electrophiles.
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Metalation: Deprotonation at C3 or C5 positions using strong bases, followed by reaction with electrophiles, can lead to functionalized derivatives.
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Oxidation: Under specific conditions, the pyrazole ring can undergo oxidation reactions, particularly at positions activated by substituents.
Reactivity of the Oxolan-2-ylmethyl Group
The oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group can undergo:
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Ether Cleavage: Under strong acidic conditions, the ether linkage can be cleaved.
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Oxidation: The tetrahydrofuran ring can be oxidized at various positions, particularly at carbon atoms adjacent to the oxygen.
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Ring-Opening: Under certain conditions, the tetrahydrofuran ring may undergo ring-opening reactions.
Comparisons with Related Compounds
Comparison with Other Pyrazole Derivatives
When compared with other pyrazole derivatives, 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole has several distinctive features:
Structural Similarity to Biologically Active Compounds
Several structurally similar pyrazole derivatives have demonstrated biological activity:
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Pyrazole-4-carboxamide Derivatives: Compounds like 5-aminopyrazole-4-carboxamide have been investigated as inhibitors of CDPK1 from T. gondii, suggesting potential antiparasitic applications .
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Protein Kinase Inhibitors: Various pyrazole derivatives have shown activity against protein kinases. For example, compounds like 3-(3-amino-1-methylindazol-6-yl)-1-tert-butylpyrazole-4-carboxamide have been studied for their kinase inhibitory properties .
Structure-Activity Relationships
Impact of Structural Features on Biological Activity
The structural features of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole likely influence its biological activity in specific ways:
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Nitro Group: The nitro group at the 4-position:
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Enhances electron deficiency of the pyrazole ring
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Provides a hydrogen bond acceptor site for interactions with biological targets
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Can be metabolically reduced to an amino group, potentially acting as a prodrug feature
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Oxolan-2-ylmethyl Group: This substituent:
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Increases lipophilicity, potentially enhancing membrane permeability
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Provides conformational flexibility due to the methylene linker
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Contains an oxygen atom that can serve as a hydrogen bond acceptor
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Pyrazole Ring: The core pyrazole structure:
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Provides a rigid scaffold for precise spatial arrangement of substituents
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Contains nitrogen atoms that can interact with biological targets through hydrogen bonding or coordination
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Molecular Docking Considerations
Based on studies of similar pyrazole derivatives, several factors may influence how 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole interacts with potential biological targets:
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Binding Energy: Molecular docking studies of similar pyrazole derivatives have revealed binding energies ranging from -8.57 to -10.35 kJ/mol with various protein targets .
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Hydrogen Bonding: The nitro group and pyrazole nitrogens can form hydrogen bonds with amino acid residues in protein binding pockets.
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Hydrophobic Interactions: The oxolan-2-ylmethyl group may engage in hydrophobic interactions within binding pockets.
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Potential Protein Targets: Based on studies of similar compounds, potential targets might include:
Future Research Directions
Synthesis of Derivatives
Future research could focus on synthesizing derivatives of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole with modifications at various positions:
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C3 and C5 Functionalization: Introduction of various functional groups at these positions could create a library of compounds with potentially diverse biological activities.
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Nitro Group Transformation: Conversion of the nitro group to other functionalities (e.g., amino, amido, sulfonamido) could yield compounds with different biological profiles.
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Oxolan Ring Modifications: Variations in the size or substitution pattern of the oxolan ring could affect the compound's physicochemical properties and biological activities.
Biological Activity Screening
Comprehensive screening of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole and its derivatives against various biological targets would be valuable:
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Antimicrobial Screening: Testing against bacterial and fungal strains to assess potential antimicrobial activity.
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Enzyme Inhibition Assays: Evaluating inhibitory activity against various enzymes, particularly protein kinases implicated in cancer and other diseases.
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Cell-Based Assays: Assessing cytotoxicity against cancer cell lines and effects on cellular signaling pathways.
Computational Studies
Advanced computational methods could provide insights into the properties and potential applications of this compound:
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Molecular Docking: More detailed docking studies with specific protein targets could predict binding modes and affinities.
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Molecular Dynamics Simulations: Investigating the dynamic behavior of the compound when interacting with biological targets.
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QSAR Studies: Developing quantitative structure-activity relationships to guide the design of more potent derivatives.
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